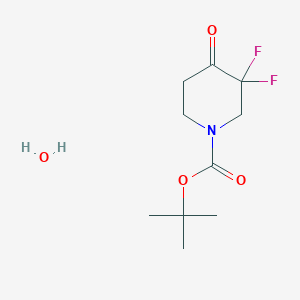
3,3-Difluoro-4-oxopiperidina-1-carboxilato de tert-butilo hidrato
Descripción general
Descripción
“tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is a chemical compound with the empirical formula C10H17F2NO4 . It has a molecular weight of 253.24 and is used in research and development . The molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” can be represented by the SMILES stringO.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1 . The InChI representation is 1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 . Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 102-107 °C . It has a molecular weight of 235.23 g/mol . The compound has a topological polar surface area of 46.6 Ų and a complexity of 310 .Aplicaciones Científicas De Investigación
Exploración del Espacio Químico
La novedad inherente de la estructura de este compuesto ofrece a los investigadores nuevas oportunidades para explorar el espacio químico. Actúa como un bloque de construcción en la creación de diversas bibliotecas moleculares utilizadas para la detección de alto rendimiento, lo que podría conducir al descubrimiento de nuevos compuestos líderes .
Safety and Hazards
The safety information suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . The compound is classified as a combustible solid .
Direcciones Futuras
The compound is used for research and development . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization . This suggests potential applications in the drug discovery process .
Mecanismo De Acción
Target of Action
This compound is a synthetic intermediate and is often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, the mode of action of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is primarily chemical rather than biological . It participates in various chemical reactions to form more complex structures. The exact nature of these interactions depends on the specific reaction conditions and the other reactants present .
Biochemical Pathways
Given the current lack of information about the specific biological targets of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate”, it is difficult to summarize the biochemical pathways that this compound might affect .
Action Environment
The action of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is influenced by various environmental factors, including temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions in which this compound participates.
Análisis Bioquímico
Biochemical Properties
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis and degradation of piperidine derivatives. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function . Additionally, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures.
Cellular Effects
The effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Moreover, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and consumption.
Molecular Mechanism
At the molecular level, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is influenced by factors such as its lipophilicity and affinity for certain cellular structures.
Subcellular Localization
The subcellular localization of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate to these locations, where it can interact with key biomolecules and influence cellular processes.
Propiedades
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEESRSKOIOREKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

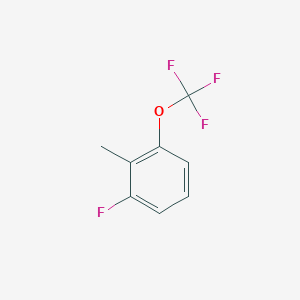
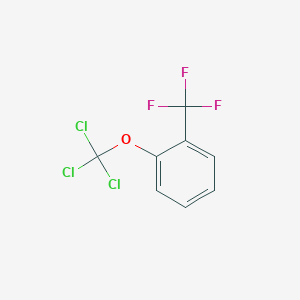


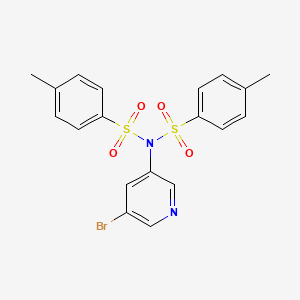
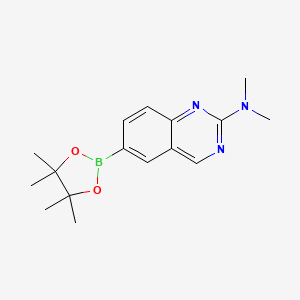
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)


![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
